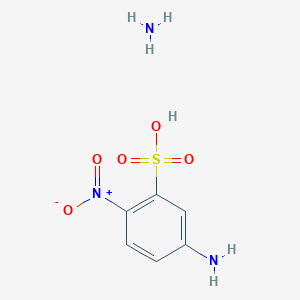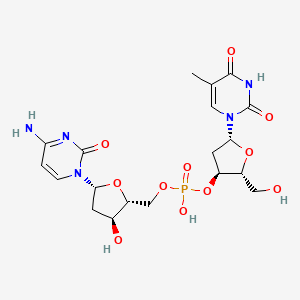
Thymidylyl-(3'-5')-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidylyl-(3’-5’)-deoxycytidine is a dinucleotide composed of thymidine and deoxycytidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxycytidine. This compound is significant in the study of nucleic acids and their analogs, playing a crucial role in understanding DNA structure, function, and replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thymidylyl-(3’-5’)-deoxycytidine typically involves the coupling of protected nucleosides. One common method includes the use of phosphoramidite chemistry, where the 5’-hydroxyl group of deoxycytidine is first protected, followed by the activation of the 3’-hydroxyl group of thymidine with a phosphoramidite reagent. The two nucleosides are then coupled under mild acidic conditions to form the phosphodiester bond .
Industrial Production Methods: Industrial production of thymidylyl-(3’-5’)-deoxycytidine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidylyl-(3’-5’)-deoxycytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: Thymidine and deoxycytidine.
Oxidation: Oxidized nucleosides such as 5-hydroxymethyluracil and 5-formyluracil.
Substitution: Thiophosphoramidate or phosphoramidate analogs of the dinucleotide.
Wissenschaftliche Forschungsanwendungen
Thymidylyl-(3’-5’)-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleic acids.
Biology: Plays a role in understanding DNA replication and repair mechanisms.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for genetic disorders.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and DNA sequencing.
Wirkmechanismus
The mechanism of action of thymidylyl-(3’-5’)-deoxycytidine involves its incorporation into DNA strands during replication. The compound mimics natural nucleotides, allowing it to be recognized and processed by DNA polymerases. This incorporation can affect the stability and function of the DNA, influencing processes such as transcription and repair .
Vergleich Mit ähnlichen Verbindungen
Thymidylyl-(3’-5’)-thymidine: Another dinucleotide with similar properties but composed of two thymidine molecules.
Deoxycytidylyl-(3’-5’)-deoxycytidine: Composed of two deoxycytidine molecules, used in similar studies of nucleic acid behavior.
Uniqueness: Thymidylyl-(3’-5’)-deoxycytidine is unique due to its mixed composition of thymidine and deoxycytidine, providing a distinct model for studying the interactions between different nucleobases in DNA. This compound’s ability to mimic natural DNA sequences makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5178-19-8 |
|---|---|
Molekularformel |
C19H26N5O11P |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)16-5-11(12(7-25)33-16)35-36(30,31)32-8-13-10(26)4-15(34-13)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29)/t10-,11-,12+,13+,15+,16+/m0/s1 |
InChI-Schlüssel |
JOORWUINAFDIEP-SWTKMSQOSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


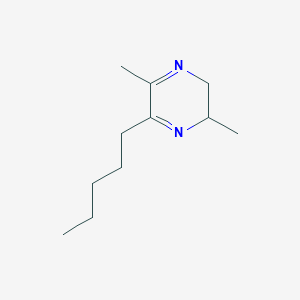
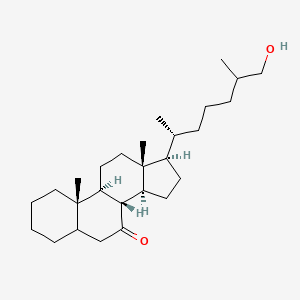
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
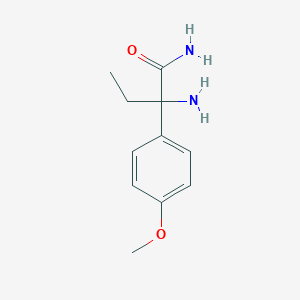
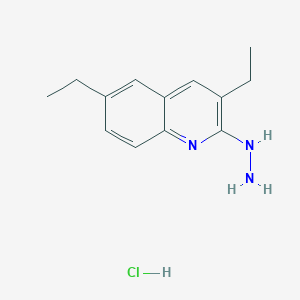
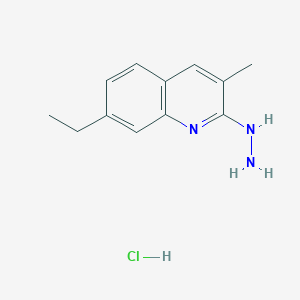
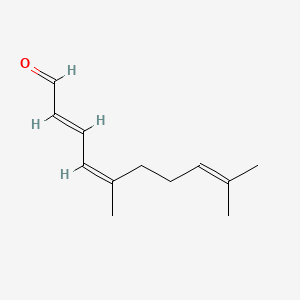

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)

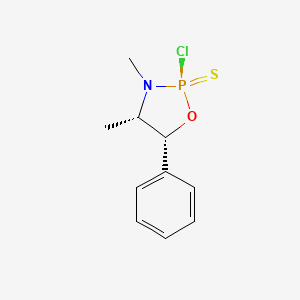
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
